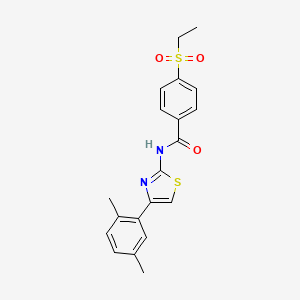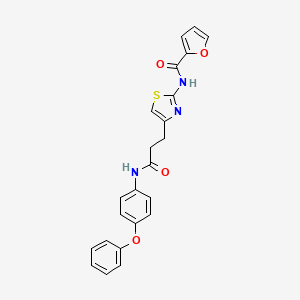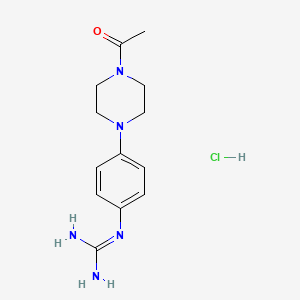![molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4](/img/structure/B2987755.png)
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride” is a derivative of triazole and piperidine . Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities. Piperidines are six-membered rings containing one nitrogen atom, and they are a key structural motif in many pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a piperidine ring, and a methoxyethyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the name.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . Piperidines can also undergo various reactions, especially at the nitrogen atom. The methoxyethyl group could potentially be involved in reactions as well, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar methoxyethyl group and the basic nitrogen atoms in the triazole and piperidine rings could influence its solubility, acidity/basicity, and other properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally similar to 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride focuses primarily on their synthesis and potential applications. One study describes the synthesis and characterization of novel N‐alkylamine‐ and N‐cycloalkylamine‐derived 2‐benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐thiadiazoles, and 1,2,4‐triazole‐5(4H)thiones, highlighting the versatility of such compounds in chemical synthesis (Foks, Pancechowska-Ksepko, & Gobis, 2014).
Antimicrobial Activities
Another area of research is the exploration of antimicrobial properties. A study synthesizing new 1,2,4-triazole derivatives demonstrated that some compounds exhibited good or moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzyme Inhibition
Compounds derived from 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride have been studied for their potential in inhibiting enzymes, such as lipase and α-glucosidase. This suggests potential therapeutic applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Structural and Molecular Analysis
Research has also focused on the structural and molecular analysis of similar compounds. For example, one study involved the synthesis, crystal and molecular structure, vibrational spectroscopic, and DFT study of a specific triazoloquinazolinone derivative, providing insight into the structural and electronic properties of these molecules, which is crucial for their potential applications in medicinal chemistry and materials science (Wu et al., 2021).
Propiedades
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)
![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)
![4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2987677.png)
![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)


